molecular formula C23H18N4O6S B2832457 Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-40-8

Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2832457
CAS No.: 851948-40-8
M. Wt: 478.48
InChI Key: YDDBUBWPBCJHAM-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridazine core. Key structural elements include:

  • p-Tolyl group at position 3: Enhances lipophilicity and steric bulk.
  • Ethyl ester at position 1: Improves solubility in organic solvents.

Structural analogs in the evidence (e.g., high-energy nitro compounds, adenosine receptor modulators) highlight diverse applications of sulfur- and nitrogen-containing heterocycles .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c1-3-33-23(30)19-17-12-34-21(24-20(28)14-6-10-16(11-7-14)27(31)32)18(17)22(29)26(25-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDBUBWPBCJHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,4-d]pyridazine 4-nitrobenzamido, p-tolyl, ethyl ester Nitro, amide, ester, aryl
3,4-Dinitrofuroxan (DNTF) Furazan-furoxan Dinitro groups Nitro, furoxan
DATF Furazan Bis(4′-aminofurazanyl) Amino, furazan
2-Amino-3-benzoylthiophenes Thiophene Benzoyl, amino Amide, amino

Key Observations :

  • The target compound’s thienopyridazine core combines sulfur and nitrogen heteroatoms, offering π-conjugation and stability. This contrasts with furazan-based energetic materials (DNTF, DATF) but shares sulfur-driven electronic features with 2-amino-3-benzoylthiophenes .
  • The 4-nitrobenzamido group parallels nitro-containing explosives (e.g., DNTF) but may serve as a pharmacophore or stabilizer in non-energetic applications .
Physicochemical Properties
Compound Name Melting Point (°C) Thermal Decomposition (°C) Solubility
Target Compound Not reported Likely >200* Moderate (ester group)
DNTF 110–112 260 Low (nonpolar media)
DATF 170–171 260 Insoluble in water
2-Amino-3-benzoylthiophenes Not reported Not reported Lipophilic

*Inferred from nitro group stability in DNTF and DATF .

Key Observations :

  • The ethyl ester in the target compound likely enhances solubility compared to DATF or DNTF, which are designed for stability in energetic formulations .

Key Observations :

  • DATF’s 50% yield underscores challenges in synthesizing complex heterocycles, suggesting similar efficiency hurdles for the target compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

Thienopyridazine core formation : Cyclization of thiophene and pyridazine precursors under reflux conditions.

Substituent introduction : Amidation at position 5 (e.g., 4-nitrobenzamido group) and alkylation at position 3 (p-tolyl group) using coupling agents like EDCI/HOBt.

Esterification : Ethyl ester installation at position 1 via nucleophilic substitution.

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C for amidation to minimize side reactions.
  • Solvent : Use anhydrous DMF or THF to enhance reagent solubility and stability.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate esterification yields.

Q. Key Characterization :

TechniquePurposeExample Data
1H/13C NMR Confirm substituent positionsδ 7.8–8.2 ppm (aromatic protons from nitrobenzamide)
IR Verify carbonyl groups (amide, ester)Peaks at ~1650–1750 cm⁻¹
MS Validate molecular weight[M+H]+ ≈ 398.44

Q. How can structural discrepancies in synthesized batches be resolved?

Discrepancies often arise from incomplete amidation or ester hydrolysis. Mitigation steps include:

  • Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Stability testing : Monitor degradation under acidic/basic conditions via HPLC. Adjust pH during synthesis to ≤7.0 to prevent ester hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrobenzamide vs. methoxybenzamide) impact biological activity?

Substituents significantly alter bioactivity. For example:

SubstituentBioactivityMechanism Insight
4-Nitrobenzamide Neuroprotection (IC50: 10 μM)Nitro group enhances electron-withdrawing effects, stabilizing enzyme interactions
3-Methoxybenzamide Anti-inflammatory (IC50: 15 μM)Methoxy group increases lipophilicity, improving membrane permeability

Q. Methodological Approach :

  • Docking simulations : Use AutoDock Vina to compare binding affinities with targets like COX-2 or tau protein .
  • SAR studies : Synthesize analogs with halogen, alkyl, or electron-donating groups to map pharmacophore requirements .

Q. How should researchers address contradictions in enzyme inhibition data across studies?

Conflicting results (e.g., variance in IC50 values) may arise from assay conditions or impurity interference. Recommendations:

Standardize assays : Use identical buffer (pH 7.4), temperature (37°C), and substrate concentrations.

Control for impurities : Validate compound purity (>95%) via HPLC before testing.

Cross-validate : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Example : A study reported 23% inhibition of [3H]-DPCPX binding, while another showed 60% allosteric modulation. This discrepancy highlights the need to differentiate orthosteric vs. allosteric effects using kinetic dissociation assays .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

  • Transgenic tauopathy models : Assess tau aggregation inhibition in mice expressing human mutant tau (e.g., P301S) .
  • Dosing : Administer 10–50 mg/kg orally; monitor brain penetration via LC-MS (target CSF concentration ≥1 μM) .
  • Biomarkers : Quantify phosphorylated tau (pT181) in cerebrospinal fluid using ELISA.

Key Finding : Analogous compounds (e.g., ethyl 5-amino-4-oxo-3-phenyl derivatives) reduced tau aggregates by 40% in vivo, suggesting translational potential .

Q. How can researchers elucidate the undefined mechanism of action for this compound?

Proposed strategies:

Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins.

Pathway analysis : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., NF-κB for anti-inflammatory effects) .

Kinetic studies : Measure association/dissociation rates with adenosine receptors via surface plasmon resonance (SPR) .

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